

Technical Guide: 2-Fluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-3-nitrobenzonitrile**

Cat. No.: **B036902**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **2-Fluoro-3-nitrobenzonitrile**. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Physicochemical Data

2-Fluoro-3-nitrobenzonitrile is a substituted aromatic compound with the chemical formula $C_7H_3FN_2O_2$. Its key quantitative properties are summarized below. Specific experimental data such as melting point and boiling point are not widely reported in publicly available literature.

Property	Value	Citation(s)
Molecular Weight	166.11 g/mol	[1]
CAS Number	1214328-20-7	[1]
Molecular Formula	$C_7H_3FN_2O_2$	[1]

Role in the Synthesis of HPK1 Inhibitors

2-Fluoro-3-nitrobenzonitrile serves as a key starting material in the synthesis of advanced carboxamide compounds that function as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).^[1] HPK1 is a protein kinase predominantly expressed in hematopoietic cells and is a critical negative regulator of T-cell activation.^[1] By inhibiting HPK1, these synthesized

compounds can enhance anti-tumor immunity, making HPK1 a significant target in cancer therapy.[1]

Experimental Protocol: Synthesis of an HPK1 Inhibitor Precursor

The following protocol is adapted from patent literature, describing a nucleophilic aromatic substitution reaction where **2-fluoro-3-nitrobenzonitrile** is a key reactant.[1]

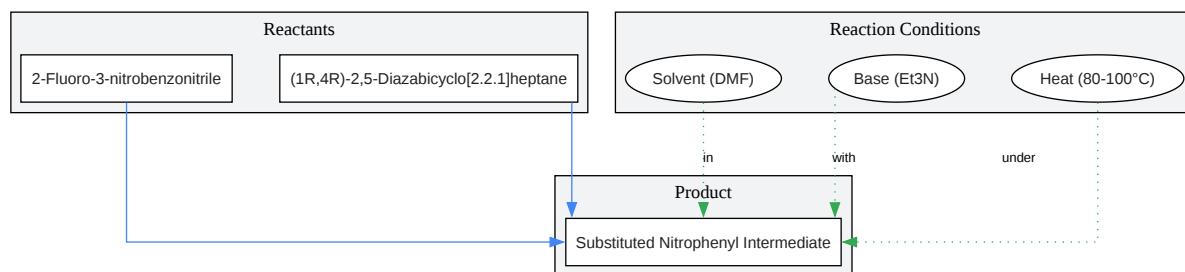
Objective: To synthesize N-(2-((1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxamide, a precursor for an HPK1 inhibitor, using **2-fluoro-3-nitrobenzonitrile**.

Materials:

- **2-Fluoro-3-nitrobenzonitrile**
- (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane
- Solvent (e.g., N,N-Dimethylformamide)
- Base (e.g., Triethylamine)

Procedure:

- A solution of **2-fluoro-3-nitrobenzonitrile** is prepared in an appropriate aprotic polar solvent such as N,N-Dimethylformamide (DMF).
- To this solution, (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane and a suitable base, such as triethylamine, are added.
- The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.
- The progress of the reaction is monitored by a suitable chromatographic technique (e.g., LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the product is isolated through standard work-up procedures, which may include aqueous extraction,

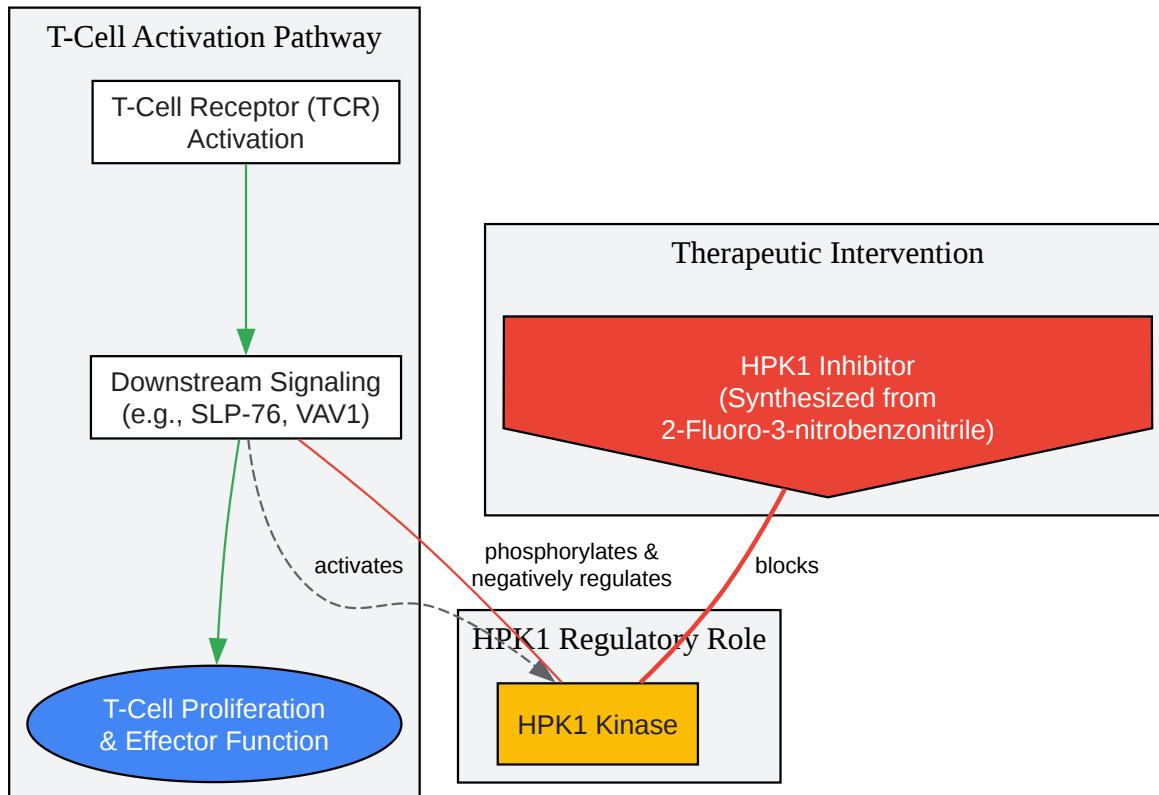

drying of the organic phase, and solvent evaporation.

- The crude product is then purified, typically by column chromatography, to yield the desired substituted nitrophenyl intermediate.
- The nitro group of this intermediate is subsequently reduced to an amine, which then undergoes an amidation reaction to form the final carboxamide compound.[1]

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the initial step in the synthesis of an HPK1 inhibitor precursor, where **2-fluoro-3-nitrobenzonitrile** undergoes nucleophilic aromatic substitution.



[Click to download full resolution via product page](#)

Caption: Synthetic step using **2-Fluoro-3-nitrobenzonitrile**.

HPK1 Signaling Pathway and Inhibition

This diagram illustrates the logical relationship of HPK1 as a negative regulator in T-cell signaling and the therapeutic goal of its inhibition.

[Click to download full resolution via product page](#)

Caption: Role of HPK1 in T-cell signaling and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US10800761B2 - Carboxamide compounds and uses thereof - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-3-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b036902#2-fluoro-3-nitrobenzonitrile-molecular-weight\]](https://www.benchchem.com/product/b036902#2-fluoro-3-nitrobenzonitrile-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com